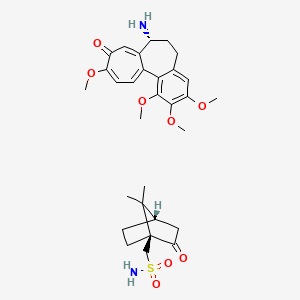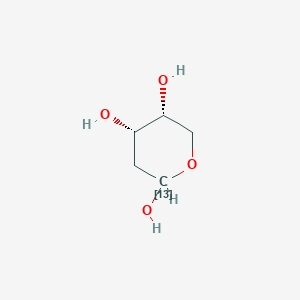
rac Toltrazuril-d3 Sulfoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Toltrazuril-d3 Sulfoxide: is an organic compound with the chemical formula C18H11D3F3O5S and a molecular weight of 444.4 g/mol . It is a deuterated derivative of toltrazuril sulfoxide, which is used as an antiparasitic agent. This compound appears as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as methanol and dichloromethane .
Wissenschaftliche Forschungsanwendungen
rac Toltrazuril-d3 Sulfoxide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites in food samples .
Biology
Medicine
Industry
Wirkmechanismus
Target of Action
Rac Toltrazuril-d3 Sulfoxide, a derivative of Toltrazuril, is an antiprotozoal agent . Its primary targets are intracellular developmental stages of various protozoa, including stages of schizogony and gametogony . These stages are crucial for the life cycle of the protozoa, and by targeting them, the compound can effectively disrupt the growth and proliferation of these organisms .
Mode of Action
Rac Toltrazuril-d3 Sulfoxide interacts with its targets by undergoing metabolic transformations within the organism. Initially, it is converted into a short-lived intermediary metabolite, Toltrazuril Sulfoxide (TZR-SO) . This is then further metabolized to form the reactive Toltrazuril Sulfone (TZR-SO2) . TZR-SO2 is the active form of the drug that exerts the antiprotozoal effects .
Biochemical Pathways
The conversion of Rac Toltrazuril-d3 Sulfoxide to TZR-SO and subsequently to TZR-SO2 involves enzymatic reactions in the metabolic pathways of the host organism
Pharmacokinetics
Following oral administration, Rac Toltrazuril-d3 Sulfoxide is well absorbed and rapidly converted to TZR-SO, which is then metabolized to TZR-SO2 . The mean plasma concentrations of TZR peak at around 4-5 hours post-dose . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with TZR or TZR-SO . This prolonged elimination half-life of TZR-SO2 could contribute to the persistent clinical efficacy of the drug .
Result of Action
The result of the action of Rac Toltrazuril-d3 Sulfoxide is the effective treatment of infections caused by various protozoa . By targeting the intracellular developmental stages of these organisms, the compound disrupts their life cycle, thereby controlling the infection .
Action Environment
The action, efficacy, and stability of Rac Toltrazuril-d3 Sulfoxide can be influenced by various environmental factors. It’s important to note that the pharmacokinetics and efficacy of the drug can vary depending on the species and individual characteristics of the host organism .
Biochemische Analyse
Molecular Mechanism
Toltrazuril, the parent compound, is known to act against all intracellular stages of certain parasites . It undergoes extensive metabolism to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone, which appears to have anticoccidial activity .
Temporal Effects in Laboratory Settings
Rac Toltrazuril-d3 Sulfoxide is converted to the short-lived intermediary metabolite Toltrazuril Sulfoxide, which is then further metabolized to the reactive Toltrazuril Sulfone . This metabolite is more slowly eliminated, with average half-lives of 80.3 and 82.9 hours, compared to Toltrazuril or Toltrazuril Sulfoxide . This suggests that Rac Toltrazuril-d3 Sulfoxide may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies on Toltrazuril, the parent compound, have shown that it is well-absorbed following oral administration and shows long plasma half-lives
Metabolic Pathways
Rac Toltrazuril-d3 Sulfoxide is metabolized to Toltrazuril Sulfoxide and then to Toltrazuril Sulfone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : rac Toltrazuril-d3 Sulfoxide is typically synthesized through chemical synthesis methods. The preparation involves the sulfoxidation of toltrazuril, a triazinetrione derivative, using deuterated reagents to introduce deuterium atoms into the molecule . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: : Industrial production of rac Toltrazuril-d3 Sulfoxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: : rac Toltrazuril-d3 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, often using reagents like sodium methoxide.
Major Products
Oxidation: The major product is toltrazuril sulfone.
Reduction: The major product is toltrazuril sulfide.
Substitution: Various substituted derivatives of toltrazuril can be formed depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
rac Toltrazuril-d3 Sulfoxide is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for the differentiation between the parent compound and its metabolites. Similar compounds include:
Toltrazuril: The parent compound, used as an antiparasitic agent.
Toltrazuril Sulfone: A metabolite of toltrazuril with similar antiparasitic properties.
Toltrazuril Sulfide: Another metabolite formed through the reduction of toltrazuril sulfoxide.
These compounds share similar antiparasitic activities but differ in their pharmacokinetic profiles and specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1346603-43-7 |
|---|---|
Molekularformel |
C18H14F3N3O5S |
Molekulargewicht |
444.4 |
IUPAC-Name |
1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
InChI-Schlüssel |
QWKYIPKCLAUFCM-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |
Synonyme |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)



![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)

